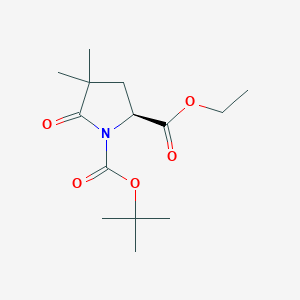

(S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate, or (S)-BEDOP for short, is a synthetic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used in a range of experiments, from biochemical and physiological studies to drug development and pharmaceutical research.

Scientific Research Applications

Biodegradation and Environmental Fate

(S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate is chemically related to ethers like ethyl tert-butyl ether (ETBE). Research in this domain primarily focuses on the biodegradation and environmental fate of ETBE, a gasoline oxygenate, in soil and groundwater. Microorganisms capable of degrading ETBE aerobically as a carbon and energy source, or through cometabolism with alkanes, have been identified. The degradation process involves several intermediate compounds and is influenced by the presence of other contaminants which may either inhibit or promote the biodegradation of ETBE (Thornton et al., 2020).

Microbial Degradation

Similar to ETBE, the fate of fuel oxygenates like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface is a significant area of study. The biodegradation under various redox conditions, pathways, and the role of specific microbes and enzymes have been explored in detail. TBA often appears as an accumulating intermediate in the microbial degradation of MTBE and ETBE. This research provides insights into the environmental behavior of similar compounds and highlights the challenges and potential strategies for remediation (Schmidt et al., 2004).

Synthetic Applications

The compound is also related to tert-butyl ethers, which are significant in various synthetic applications. The review of synthetic routes for compounds like vandetanib emphasizes the utility of tert-butyl ethers in complex organic syntheses. These routes often involve multiple steps including substitution, deprotection, and cyclization, indicating the potential relevance of (S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate in similar synthetic contexts (Mi, 2015).

Environmental Occurrence and Toxicity of Similar Compounds

Research on synthetic phenolic antioxidants (SPAs), which share structural similarities with (S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate, sheds light on their environmental occurrence, human exposure, and toxicity. Studies have detected SPAs in various environmental matrices and human tissues, with concerns about their potential hepatic toxicity, endocrine disruption, and carcinogenicity. This research underscores the importance of understanding the environmental and health impacts of chemical compounds structurally related to (S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate (Liu & Mabury, 2020).

properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-7-19-10(16)9-8-14(5,6)11(17)15(9)12(18)20-13(2,3)4/h9H,7-8H2,1-6H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGULJENYZHSGAY-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC(C(=O)N1C(=O)OC(C)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]benzoic Acid](/img/structure/B2369631.png)

![rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis](/img/structure/B2369633.png)

![4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine](/img/structure/B2369634.png)

![(E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile](/img/structure/B2369637.png)

![4-[(Azetidin-1-yl)methyl]oxan-4-ol](/img/structure/B2369644.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2369645.png)

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2369648.png)

![(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2369651.png)